

# 3,4-Dinitrobenzaldehyde chemical properties

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An In-Depth Technical Guide to the Chemical Properties of **3,4-Dinitrobenzaldehyde**

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3,4-Dinitrobenzaldehyde** (CAS No. 35998-98-2), tailored for researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, synthesis, reactivity, and handling, offering field-proven insights to support its application in advanced organic synthesis.

## Introduction: A Versatile but Demanding Building Block

**3,4-Dinitrobenzaldehyde** is an aromatic aldehyde featuring a benzene ring substituted with an aldehyde group (-CHO) and two nitro groups (-NO<sub>2</sub>) at positions 3 and 4.<sup>[1]</sup> The strategic placement of these functional groups imparts a unique and powerful reactivity profile to the molecule. The strong electron-withdrawing nature of the two nitro groups significantly influences the electrophilicity of both the aldehyde carbon and the aromatic ring.<sup>[2]</sup> This electronic configuration makes **3,4-Dinitrobenzaldehyde** a valuable intermediate for synthesizing complex molecules, particularly in the fields of pharmaceuticals and materials science.<sup>[1][2]</sup> For instance, it has been utilized in the preparation of unsaturated carboxamides being investigated for the treatment of neuroinflammatory diseases.<sup>[3]</sup> Understanding the causality behind its reactivity is paramount for any scientist looking to exploit its synthetic potential.

## Core Physicochemical & Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The identity and purity of **3,4-Dinitrobenzaldehyde** are confirmed through a combination of its physical properties and spectroscopic data.

## Physicochemical Properties

The fundamental properties of **3,4-Dinitrobenzaldehyde** are summarized below. This data is critical for experimental design, including solvent selection and reaction temperature control. The compound typically appears as a yellow crystalline solid.<sup>[1]</sup> It is soluble in many organic solvents but has limited solubility in water.<sup>[1]</sup>

Property	Value	Source(s)
CAS Number	35998-98-2	<sup>[3]</sup> <sup>[4]</sup> <sup>[5]</sup> <sup>[6]</sup>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> N <sub>2</sub> O <sub>5</sub>	<sup>[5]</sup> <sup>[6]</sup>
Molecular Weight	196.12 g/mol	<sup>[4]</sup> <sup>[5]</sup> <sup>[6]</sup>
Melting Point	83-85 °C	<sup>[4]</sup>
Appearance	Yellow crystalline solid	<sup>[1]</sup>
Solubility	Soluble in organic solvents; limited in water	<sup>[1]</sup>
InChIKey	HWEAXMDJIUCDRB- UHFFFAOYSA-N	<sup>[6]</sup>

## Spectroscopic Characterization

While specific experimental spectra are not always publicly available, the expected spectroscopic signature can be reliably predicted based on the functional groups present. These predictions serve as a benchmark for quality control.<sup>[2]</sup>

**Predicted <sup>1</sup>H and <sup>13</sup>C NMR Data:** The powerful electron-withdrawing effects of the nitro and aldehyde groups create a highly deshielded aromatic system, pushing the proton and carbon signals downfield.

Nucleus	Predicted Chemical Shift ( $\delta$ ) ppm	Multiplicity	Notes
$^1\text{H}$	~10.1	Singlet	The aldehydic proton is highly deshielded. <a href="#">[2]</a>
$^1\text{H}$	~8.0 - 9.0	Multiplets	The three aromatic protons exist in a highly electron-poor environment. <a href="#">[2]</a>
$^{13}\text{C}$	~190	Singlet	The carbonyl carbon of the aldehyde is significantly deshielded. <a href="#">[2]</a>
$^{13}\text{C}$	~125 - 150	Multiplets	Aromatic carbons, with those nearest to nitro groups being the most downfield. <a href="#">[2]</a>

Infrared (IR) Spectroscopy: Vibrational spectroscopy is essential for confirming the presence of the key functional groups. The IR spectrum of **3,4-Dinitrobenzaldehyde** is expected to show strong, characteristic absorption bands for the carbonyl and nitro groups.

- C=O Stretch (Aldehyde): A strong band around 1700-1715  $\text{cm}^{-1}$ .
- N-O Asymmetric Stretch: A strong band around 1520-1560  $\text{cm}^{-1}$ .
- N-O Symmetric Stretch: A strong band around 1340-1360  $\text{cm}^{-1}$ .
- C-H Stretch (Aldehyde): Two weak bands around 2820  $\text{cm}^{-1}$  and 2720  $\text{cm}^{-1}$ .

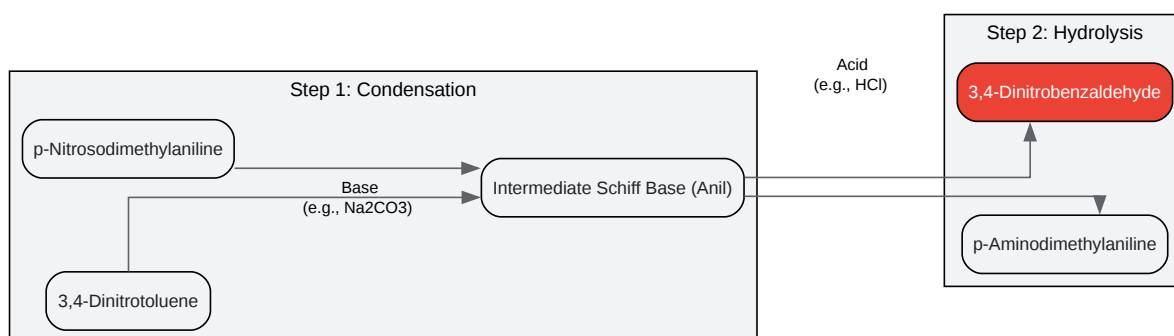
## Synthesis Pathway and Experimental Protocol

While a specific, peer-reviewed synthesis for **3,4-Dinitrobenzaldehyde** is not readily available in the provided search results, a valid and illustrative synthetic strategy can be adapted from the well-documented synthesis of its isomer, 2,4-Dinitrobenzaldehyde.[\[7\]](#) The core logic

involves the condensation of a dinitrotoluene with a nitrosoaniline derivative, followed by hydrolysis. This approach provides a robust framework for researchers.

## Synthetic Workflow Diagram

The following diagram outlines the key transformations in a representative synthesis. The causality is clear: a C-C bond-forming condensation is followed by a hydrolysis step to unmask the aldehyde.



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Caption: Synthetic workflow for dinitrobenzaldehyde via condensation and hydrolysis.

## Experimental Protocol (Adapted from Isomer Synthesis)

This protocol is a self-validating system; successful formation of the intermediate anil in Step 1 provides a good prognostic indicator for the final hydrolysis step.

Objective: To synthesize **3,4-Dinitrobenzaldehyde** from 3,4-Dinitrotoluene.

Materials:

- 3,4-Dinitrotoluene
- p-Nitrosodimethylaniline hydrochloride

- Anhydrous Sodium Carbonate
- 95% Ethanol
- Concentrated Hydrochloric Acid
- Naphtha (b.p. 90-110°C) or other suitable recrystallization solvent

#### Procedure:

- **Preparation of Free Base:** In a suitable flask, heat a mixture of p-nitrosodimethylaniline hydrochloride and anhydrous sodium carbonate in 95% ethanol on a steam bath for approximately 30 minutes. The causality here is the in-situ formation of the free nitroso base required for condensation. Filter the hot solution to remove the sodium chloride byproduct.<sup>[7]</sup>
- **Condensation Reaction:** To the filtrate from Step 1, add 3,4-Dinitrotoluene. Equip the flask with a mechanical stirrer and reflux condenser. Heat the mixture on a steam bath with vigorous stirring for several hours (e.g., 5 hours, as per the reference procedure).<sup>[7]</sup> The elevated temperature and stirring are necessary to ensure complete reaction between the solid reactants.
- **Isolation of Intermediate:** Allow the reaction mixture to cool. The condensation product, a Schiff base derivative, should precipitate. Collect the solid by vacuum filtration. Wash the solid with cold 95% ethanol to remove unreacted starting materials.<sup>[7]</sup>
- **Hydrolysis:** Transfer the crude intermediate to a flask containing dilute hydrochloric acid. Vigorously agitate the mixture with steam or by heating to reflux.<sup>[7]</sup> The acidic conditions are crucial for the hydrolysis of the C=N bond to reveal the aldehyde and generate the corresponding amine salt.
- **Product Isolation:** After hydrolysis is complete, cool the mixture. The crude **3,4-Dinitrobenzaldehyde** will solidify. Filter the solid product and wash thoroughly with water to remove acid and the amine salt byproduct.<sup>[7]</sup>
- **Purification:** The crude product can be purified by recrystallization. Heat the solid in a suitable solvent like naphtha, decant the hot solution, and allow it to cool slowly to form

crystals.[7] The purity of the final product should be confirmed by melting point analysis and spectroscopy.

## Chemical Reactivity: A Tale of Two Electron Sinks

The reactivity of **3,4-Dinitrobenzaldehyde** is dominated by the intense electron-withdrawing resonance and inductive effects of the two nitro groups. This creates two primary sites for nucleophilic attack.

Caption: Key reactivity pathways for **3,4-Dinitrobenzaldehyde**.

- **Reactivity of the Aldehyde Group:** The aldehyde carbon is rendered highly electrophilic (electron-poor) by the adjacent nitro-substituted ring. This makes it exceptionally reactive towards nucleophilic addition reactions.[8] It will readily participate in reactions such as Wittig olefination, Grignard additions, and condensation with amines to form Schiff bases.[9]
- **Reactivity of the Aromatic Ring:** Unlike typical benzene rings that undergo electrophilic substitution, the electron-deficient nature of the dinitro-substituted ring makes it susceptible to Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar).[2] Strong nucleophiles can displace a leaving group (or in some cases, one of the nitro groups) on the ring, a powerful method for C-C, C-O, or C-N bond formation.
- **Reactivity of the Nitro Groups:** The nitro groups themselves are key functional handles. They can be selectively or fully reduced to amino groups using reagents like Sn/HCl or catalytic hydrogenation (e.g., H<sub>2</sub>/Pd-C). This transformation is fundamental for building more complex structures, such as diamino-benzaldehyde derivatives, which are precursors to dyes and pharmacologically active heterocycles.[2]

## Safety and Handling

As with many nitroaromatic compounds, **3,4-Dinitrobenzaldehyde** must be handled with care due to its potential toxicity.[1] Adherence to standard laboratory safety protocols is mandatory.

Hazard Type	GHS Classification & Statements	Precautionary Measures
Acute Toxicity	H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.[6]	P261: Avoid breathing dust.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing.[6]
Handling	Warning (GHS07)[3][5]	Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.[4][6]
Storage	Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]	

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.[10]

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